

# The Historical Isolation of Aconitic Acid from *Aconitum napellus*: A Technical Review

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## Compound of Interest

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## Abstract

*Aconitum napellus*, commonly known as monkshood or wolfsbane, is a plant species renowned for its toxicity, primarily due to the presence of potent diterpenoid alkaloids such as aconitine.[1][2] However, beyond these notorious compounds, the plant is also the historical source of a significant, non-toxic organic acid: aconitic acid. This technical guide provides an in-depth review of the historical discovery of aconitic acid from *Aconitum napellus*, detailing the pioneering work of early 19th-century chemists. The document outlines the probable experimental protocols of the era, presents physicochemical data, and illustrates the discovery workflow, offering a valuable resource for researchers in phytochemistry and the history of science.

## Introduction: The Dual Chemistry of *Aconitum napellus*

The genus *Aconitum* has a long and storied history, primarily as a source of potent poisons used in hunting and warfare since ancient times.[1][2] The toxicity is attributed to a class of C19-norditerpenoid ester alkaloids, with aconitine being the most prominent, which act as potent neurotoxins and cardiotoxins.[2][3] Early chemical investigations into *A. napellus* were logically focused on isolating and understanding these toxic principles.

However, amidst this complex alkaloidal matrix, the plant also contains a non-toxic, crystalline organic acid. The discovery of this acid marked an important, albeit lesser-known, milestone in the field of phytochemistry. This guide focuses specifically on the historical isolation and identification of this compound, now known as aconitic acid.

## The Landmark Discovery by Jacques Peschier

The first successful isolation of aconitic acid from *Aconitum napellus* was achieved in 1820 by the Swiss chemist and apothecary, Jacques Peschier.<sup>[4]</sup> This discovery, which he named "Aconitsäure" (aconitic acid), occurred during a period of burgeoning interest in the chemical constituents of medicinal and poisonous plants, predating the first isolation of the plant's primary alkaloid, aconitine, by Geiger in 1833.

## Physicochemical Properties of Aconitic Acid

While specific quantitative data from Peschier's original 1820 publication is not readily available in modern scientific literature, the established properties of aconitic acid are well-documented. It is a tricarboxylic acid with two geometric isomers, cis-aconitic acid and trans-aconitic acid. The cis-isomer is a key intermediate in the citric acid (Krebs) cycle.<sup>[4]</sup>

Property	Value	Source
Chemical Formula	C <sub>6</sub> H <sub>6</sub> O <sub>6</sub>	<sup>[4]</sup>
Molar Mass	174.11 g/mol	<sup>[4]</sup>
Appearance	Colorless crystals / White solid	<sup>[4]</sup>
Melting Point	cis-isomer: 125 °C	<sup>[1]</sup>
	trans-isomer: ~185-208 °C (decomposes)	<sup>[1]</sup>
	Mixed isomers: ~190-195 °C (decomposes)	<sup>[4]</sup>
Acidity (pKa)	cis-isomer: 2.78, 4.41, 6.21	<sup>[4]</sup>
	trans-isomer: 2.80, 4.46	<sup>[4]</sup>

Table 1: Modern Physicochemical Data for Aconitic Acid. Note: Data from Peschier's original 1820 work are not available.

## Experimental Protocols: Reconstructing 19th-Century Methods

The precise, step-by-step protocol used by Jacques Peschier in 1820 is not detailed in readily accessible contemporary sources. However, based on the established chemical practices for isolating organic acids from plant matter in the early 19th century, a probable methodology can be reconstructed. The process would have centered on aqueous extraction, separation of the acid from other plant constituents (including alkaloids), and purification by crystallization.

### Probable Protocol for the Isolation of Aconitic Acid (circa 1820)

**Objective:** To isolate the crystalline organic acid from the fresh or dried plant material of *Aconitum napellus*.

**Materials:**

- Plant material (*Aconitum napellus* roots and/or aerial parts).
- Water (distilled, if available).
- Calcium hydroxide (slaked lime) or calcium carbonate.
- A strong mineral acid (e.g., sulfuric acid).
- Filtration apparatus (e.g., linen or paper filters).
- Evaporation apparatus (e.g., a shallow dish over a low heat source).
- Crystallization vessels.

**Methodology:**

- Extraction:

1. The plant material (roots and leaves of *Aconitum napellus*) would be macerated or crushed to increase surface area.
  2. The crushed material would be subjected to prolonged boiling in a large volume of water. This aqueous extraction would draw out water-soluble components, including organic acids, sugars, gums, and some alkaloid salts.
- Clarification and Precipitation:
    1. The resulting aqueous extract would be filtered while hot to remove solid plant debris.
    2. To the filtered extract, a slurry of calcium hydroxide (lime) would be added. This step was a common technique used to precipitate organic acids as their less soluble calcium salts. The addition of lime would raise the pH, causing the aconitic acid to form calcium aconitate, which would precipitate out of the solution. This step would also precipitate other plant acids and some impurities.
  - Isolation of the Calcium Salt:
    1. The solution containing the precipitate would be allowed to stand, and the solid calcium aconitate salt would be collected by filtration.
    2. The collected salt would likely be washed with water to remove residual soluble impurities.
  - Liberation of the Free Acid:
    1. The collected calcium aconitate precipitate would be re-suspended in water.
    2. A strong mineral acid, such as sulfuric acid, would be carefully added to the suspension. This would protonate the aconitate anion, regenerating the free aconitic acid in solution, while precipitating the calcium as insoluble calcium sulfate (gypsum).  
Reaction:  $\text{Ca}_3(\text{C}_6\text{H}_3\text{O}_6)_2(\text{s}) + 3\text{H}_2\text{SO}_4(\text{aq}) \rightarrow 2\text{H}_3\text{C}_6\text{H}_3\text{O}_6(\text{aq}) + 3\text{CaSO}_4(\text{s})$
  - Purification and Crystallization:
    1. The mixture would be filtered to remove the precipitated calcium sulfate.

2. The resulting filtrate, now an aqueous solution of impure aconitic acid, would be concentrated by slow evaporation.
  3. As the solution became more concentrated, the aconitic acid would crystallize. The process of repeated crystallization (recrystallization) from water was the primary method of purification available at the time to achieve a purer, crystalline product.<sup>[5]</sup>
- Characterization:
    1. The final product would be characterized by its physical properties, such as crystalline form, taste (likely acidic), and potentially its melting point, though the routine use of melting points for characterization became more widespread after 1830.<sup>[1]</sup>

## Visualizing the Discovery Process

The logical workflow from the raw plant material to the identification of a new chemical entity can be represented as a clear, sequential process.



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Probable workflow for the 1820 isolation of aconitic acid.

## Conclusion

The discovery of aconitic acid in *Aconitum napellus* by Jacques Peschier in 1820 represents a significant event in the early history of phytochemistry. It demonstrated that even intensely poisonous plants could be sources of novel, non-toxic compounds. While the original experimental minutiae are not widely available, a probable protocol can be reconstructed based on the chemical knowledge of the era, highlighting the ingenuity of early researchers in isolating and identifying natural products. This historical achievement underscores the importance of comprehensive chemical investigation of natural sources, a principle that continues to drive discovery in modern drug development and natural product science.

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